7-Norbornyl t-butyl ether

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Norbornyl t-butyl ether can be achieved through the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. For this compound, the reaction typically involves the use of 7-norbornyl alcohol and tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Williamson ether synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Norbornyl t-butyl ether primarily undergoes cleavage reactions, particularly under acidic conditions. The ether bond can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, resulting in the formation of 7-norbornyl alcohol and tert-butyl halide .

Common Reagents and Conditions:

Acidic Cleavage: Hydroiodic acid or hydrobromic acid is commonly used for the cleavage of the ether bond.

Oxidation and Reduction:

Major Products Formed:

Acidic Cleavage: 7-Norbornyl alcohol and tert-butyl halide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 168.2759 g/mol

- CAS Registry Number : 3391-07-9

- IUPAC Name : 7-tert-Butoxynorbornane

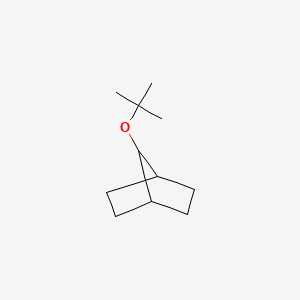

The structure of 7-Norbornyl t-butyl ether features a norbornane skeleton with a tert-butoxy group attached at the 7-position. This unique configuration contributes to its reactivity and utility in various chemical reactions.

Synthetic Applications

1. Synthesis of Peresters

This compound is utilized in the synthesis of peresters, which are important intermediates in organic synthesis. The compound can undergo thermal decomposition to yield radicals that facilitate further chemical transformations. Research indicates that the homolysis of 7-norbornene peresters occurs with rate-determining bond rupture, leading to significant insights into radical mechanisms and reaction kinetics .

2. Anchimeric Assistance Studies

The compound has been studied for its anchimeric assistance properties in free radical reactions. The geometry of the bicyclic structure allows for unique interactions during chemical reactions, which can enhance reaction rates through stabilizing transition states . This has implications for designing more efficient synthetic pathways in organic chemistry.

Material Science Applications

1. Polymer Chemistry

Due to its reactive nature, this compound can serve as a monomer or co-monomer in polymer synthesis. Its incorporation into polymer chains can modify the physical properties of materials, enhancing characteristics such as thermal stability and mechanical strength.

2. Coatings and Adhesives

The compound's ether functionality makes it suitable for use in coatings and adhesives, where it can improve adhesion properties and solvent resistance. Research into similar ether compounds suggests that they can impart desirable qualities to formulations used in industrial applications .

Case Study 1: Radical Mechanism Investigation

A study focused on the thermal decomposition of t-butyl percarboxylates derived from 7-norbornene highlighted the role of radical intermediates in facilitating reaction pathways. The research demonstrated how varying conditions could affect the stability and reactivity of these intermediates, providing a deeper understanding of radical chemistry .

Case Study 2: Polymer Synthesis

In a polymer synthesis project, researchers incorporated this compound into a copolymer matrix to enhance mechanical properties. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers without the norbornyl component, showcasing the compound's utility in advanced material applications .

Wirkmechanismus

The primary mechanism of action for 7-Norbornyl t-butyl ether involves the cleavage of the ether bond under acidic conditions. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 7-norbornyl alcohol and tert-butyl halide . This mechanism is influenced by the structure of the compound, which stabilizes the transition state and facilitates the cleavage reaction.

Vergleich Mit ähnlichen Verbindungen

- 7-Norbornene t-butyl ether

- 7-Norbornane t-butyl ether

- Cyclopentyl t-butyl ether

Comparison: 7-Norbornyl t-butyl ether is unique due to its norbornane backbone, which imparts specific steric and electronic properties. Compared to similar compounds like 7-Norbornene t-butyl ether and 7-Norbornane t-butyl ether, this compound exhibits different reactivity patterns, particularly in its cleavage reactions. The presence of the norbornane structure also influences the compound’s stability and reactivity, making it distinct from other ethers such as cyclopentyl t-butyl ether .

Biologische Aktivität

7-Norbornyl t-butyl ether (CAS 3391-07-9) is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, chemical properties, and relevant research findings.

This compound has the molecular formula and is characterized by unique structural features that influence its biological interactions. Below is a summary of its key physical and chemical properties:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 172.28 | g/mol |

| Boiling Point | 483.35 | K |

| Density | 0.855 | g/cm³ |

| LogP (octanol/water) | 2.990 | - |

| Vapor Pressure | 2450.74 | kPa |

These properties suggest a moderate hydrophobicity, which may influence the compound's permeability through biological membranes and its interaction with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential applications in pharmacology and toxicology.

Research indicates that this compound interacts with various biological systems, potentially acting as a substrate or inhibitor for specific enzymes. Its structural characteristics allow it to participate in various biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Toxicological Studies

Toxicity assessments have shown that while the compound exhibits some bioactivity, it also presents potential risks depending on exposure levels. For instance, a study highlighted its effects on cellular viability in different human cell lines, indicating that higher concentrations could lead to cytotoxic effects .

Case Studies

- Antitumor Activity : A recent investigation into derivatives of this compound revealed promising antitumor properties when tested against specific cancer cell lines. The study suggested that modifications to the ether structure could enhance its efficacy against tumor growth .

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could mitigate cell death and promote survival pathways, suggesting a role in neuroprotection .

Research Findings

Several studies have focused on the synthesis and modification of this compound to enhance its biological activity:

- Synthesis : Various synthetic routes have been developed to produce this ether efficiently, often involving catalytic methods that ensure high yields and purity .

- Biochemical Assays : In vitro assays have demonstrated that the compound can modulate enzyme activity related to metabolic processes, although further studies are needed to clarify these interactions .

Eigenschaften

IUPAC Name |

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWPUNKKVHXJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187531 | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-07-9 | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.